molecular formula C10H4N2O3 B3045128 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile CAS No. 102072-81-1

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile

Cat. No.: B3045128
CAS No.: 102072-81-1
M. Wt: 200.15 g/mol
InChI Key: ZPHJVKARMANJIT-UHFFFAOYSA-N
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Description

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (CAS 102072-81-1) is a high-purity dihydroisoquinoline derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C10H4N2O3 and a molecular weight of 200.15 g/mol, is characterized by its ≥99% purity level, as determined by advanced analytical methods . Its core application lies in its role as a specialized building block and key synthetic intermediate in the development of novel pharmaceutical compounds, particularly within the isoquinoline alkaloid class which is known for a wide spectrum of biological activities . The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, featured in several approved drugs targeting various health conditions, and serves as a foundational element for research into new therapeutic agents . Researchers value this specific carbonitrile derivative for its multifunctional structure, which incorporates hydroxy, dioxo, and nitrile groups, making it a versatile precursor for further chemical modification and synthesis. It must be stored in a cool, dry environment to preserve its stability and integrity. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-hydroxy-7,8-dioxoisoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2O3/c11-3-6-8(13)5-1-2-12-4-7(5)10(15)9(6)14/h1-2,4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHJVKARMANJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=C(C(=O)C2=O)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907074
Record name 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102072-81-1
Record name 6-Isoquinolinecarbonitrile, 5,8-dihydro-7-hydroxy-5,8-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(2-hydroxyphenyl)acrylic acid with a suitable dehydrating agent, such as phosphorus oxychloride, to form the isoquinoline core. The reaction is usually carried out under reflux conditions, followed by hydrolysis to introduce the hydroxy group at the 7-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkoxy or amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile exhibits potential antimicrobial and anticancer activities. The compound's mechanism may involve the inhibition of specific enzymes or interference with DNA replication in microbial cells. Studies have shown that derivatives of isoquinoline often possess significant biological activities due to their ability to interact with various molecular targets.

Case Studies:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline, including this compound, showed promising results against cancer cell lines by inducing apoptosis through enzyme inhibition.
  • Antimicrobial Effects : Research has indicated that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Materials Science

Synthesis of Novel Materials
The unique electronic and optical properties of this compound make it suitable for use in materials science. It can be utilized in the synthesis of organic semiconductors and other advanced materials.

Applications:

  • Organic Photovoltaics : The compound's ability to form charge-transfer complexes can be exploited in organic solar cells.
  • Sensors : Its electronic properties may enable the development of sensors capable of detecting specific biological or chemical analytes.

Biological Studies

Enzyme Mechanism Probes
In biological research, this compound serves as a probe for studying enzyme mechanisms and protein interactions. The hydroxy and carbonitrile groups are critical for binding to active sites on enzymes, allowing researchers to elucidate the mechanisms of various biochemical reactions.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The hydroxy and carbonitrile groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 5,8-dioxo-5,8-dihydroisoquinoline or quinoline core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Substituents Key Functional Groups Notable Properties
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (Target) -OH (C7), -CN (C6) Hydroxyl, dioxo, carbonitrile Hypothesized redox activity; potential for nucleophilic substitution at C6 .
Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate (5d) -COOMe (C4), -NH(4-MeOPh) (C7), -Me (C3), -Ph (C1) Ester, amino, methyl, phenyl Red solid (mp 202–203.5 °C); IR νmax 1677 cm⁻¹ (C=O quinone); antitumor potential.
N-Benzyl-5,8-dioxo-5,8-dihydroquinoline-2-carboxamide (6d) -CONHBn (C2) Carboxamide, dioxo Brown oil; synthesized via PIFA catalysis (67–84% yield); characterized by NMR/ESIMS.
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde -CHO (C6), -OMe (C5, C8) Formyl, methoxy, ketone Antitumor activity; synthesized via formylation strategies.
Key Observations:
  • Synthetic Accessibility: Carboxamide derivatives (e.g., 6d) are synthesized efficiently via PIFA-mediated reactions, whereas ester/amino-substituted analogs (e.g., 5d) require multi-step condensation .
  • Biological Relevance: Quinone-like dioxo systems (as in 5d and 6d) are associated with redox cycling and antitumor activity, suggesting the target compound may share similar mechanisms .

Spectroscopic and Physical Properties

  • IR Spectroscopy: The C=O stretching frequencies in quinone/dioxo systems (e.g., 1677–1731 cm⁻¹ in 5d ) are critical for identifying conjugation effects. The target’s nitrile group would show a distinct C≡N stretch (~2200 cm⁻¹), absent in analogs.
  • NMR Trends : In 5d, the 7-H proton resonates at δ 6.23 ppm, while carboxamide protons in 6d appear at δ 7.48 ppm . The target’s hydroxyl proton may exhibit downfield shifts (δ > 10 ppm) due to hydrogen bonding.
  • Thermal Stability : Methyl- and phenyl-substituted analogs (e.g., 5d) exhibit higher melting points (mp > 200 °C) compared to carboxamide derivatives (oily products) .

Biological Activity

Overview

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (CAS Number: 102072-69-5) is a unique compound derived from isoquinoline, characterized by its hydroxy, dioxo, and carbonitrile functional groups. This combination of functionalities imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H4N2O3. Its structure allows for various chemical reactions including oxidation, reduction, and substitution, which are pivotal in its biological activity.

PropertyValue
Molecular FormulaC10H4N2O3
CAS Number102072-69-5
IUPAC Name5-hydroxy-7,8-dioxoisoquinoline-6-carbonitrile
Chemical StructureChemical Structure

Anticancer Properties

Research has shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. A study synthesized carbohydrate-based isoquinoline derivatives and evaluated their effects on human cancer cell lines. Among these, the most promising compound demonstrated a 1.7-fold higher activity against H1299 cancer cells compared to vinorelbine tartrate . This suggests that modifications to the isoquinoline core can enhance biological efficacy.

Antimicrobial Activity

Compounds containing the isoquinoline structure have been reported to possess antimicrobial properties. The presence of the hydroxy and carbonitrile groups in this compound is believed to contribute to its ability to inhibit microbial growth. Studies have indicated that similar compounds can effectively target various pathogens, including antibiotic-resistant strains .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or interfere with DNA replication in microbial cells. The hydroxy and carbonitrile groups facilitate binding to active sites of target proteins, leading to the desired biological effects.

Case Studies

  • Antitumor Evaluation : A study focused on synthesizing hybrids of isoquinoline derivatives demonstrated that certain modifications could lead to enhanced antitumor activity. For instance, compounds containing ribofuranosidyl rings showed selective activity against specific cancer cell lines .
  • Antimicrobial Screening : Another investigation into the antimicrobial potential of isoquinoline derivatives revealed that some compounds exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae with minimal cytotoxicity observed in human cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include introducing the hydroxyl and dioxo groups at positions 5 and 8 while maintaining the carbonitrile moiety at position 5. For example, details the synthesis of analogous quinoline-5,8-dione derivatives using thiol- or amino-substituted precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Yield optimization (e.g., 72% for compound 3m in ) depends on stoichiometric control of substituents, reaction time (12–24 hrs), and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation requires multi-technique analysis:

  • 1H NMR : Characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet, δ ~10–12 ppm).
  • ESI-MS : Molecular ion peaks matching the exact mass of the compound (e.g., [M+H]+ or [M−H]−).
  • XRD (if crystallized): Confirms spatial arrangement, as demonstrated for similar heterocyclic systems in .

Advanced Research Questions

Q. What strategies enhance the compound’s application in fluorescence-based cellular imaging, given its structural similarity to chromene carbonitriles?

  • Methodological Answer : Functionalization at position 6 (carbonitrile) with fluorophores or aminoalkyl groups can improve fluorescence properties. highlights the use of bis(pyridin-2-ylmethyl)amine derivatives to create fluorescent probes for nucleolus staining. Similar approaches could be applied to this compound by introducing electron-donating substituents (e.g., alkylamino groups) to stabilize excited-state transitions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distribution, identifying reactive sites. For example, the dioxo groups at positions 5 and 8 are electron-deficient, making them susceptible to nucleophilic attack. Molecular docking studies (as in ) may also predict binding affinities for biological targets, such as enzymes involved in redox pathways .

Q. How should researchers address contradictory data in reported yields for analogous quinoline-5,8-dione derivatives?

  • Methodological Answer : Variability in yields (e.g., 11% for 3g vs. 72% for 3m in ) often arises from differences in:

  • Substituent effects : Electron-withdrawing groups (e.g., chloro in 3i ) may hinder reaction progress.
  • Solvent polarity : Polar solvents stabilize intermediates in cyclization steps.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate quinoline ring formation. Systematic optimization via Design of Experiments (DoE) is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Reactant of Route 2
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile

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